6-Bromoquinoxalin-2-amine is a chemical compound with significant relevance in medicinal chemistry and pharmaceuticals. It is classified as a halogenated derivative of quinoxaline, which is a bicyclic compound containing two nitrogen atoms in its structure. The compound has garnered attention for its potential applications in drug development, particularly in the treatment of glaucoma and other conditions due to its pharmacological properties.
The compound is derived from quinoxaline, which can be synthesized through various methods, including bromination processes. 6-Bromoquinoxalin-2-amine is classified under several chemical categories, including heterocycles and amines, due to its structural characteristics. Its molecular formula is , and it has a molecular weight of approximately 224.06 g/mol.
The synthesis of 6-Bromoquinoxalin-2-amine can be achieved through multiple routes. One common method involves the bromination of quinoxaline using N-bromosuccinimide in an acetic acid solvent. This reaction typically requires heating under reflux conditions for optimal yield.
Another method involves the condensation of 5-bromo-6-aminoquinoxaline with various amines or other reagents to form derivatives that may exhibit enhanced biological activity .
The molecular structure of 6-Bromoquinoxalin-2-amine features a quinoxaline ring system with a bromine atom at the 6-position and an amino group at the 2-position. The structural representation can be summarized as follows:
Nc1ccc2nccnc2c1Br
.InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
.This structure indicates the presence of both aromatic and heterocyclic functionalities, contributing to its chemical reactivity and biological properties.
6-Bromoquinoxalin-2-amine participates in various chemical reactions typical of amines and halogenated compounds. Notable reactions include:
The mechanism of action for compounds like 6-Bromoquinoxalin-2-amine often involves interaction with biological targets such as receptors or enzymes. For instance, in the context of antiglaucoma treatments:
Research indicates that modifications to the quinoxaline structure can enhance its potency and selectivity for specific biological targets .
The physical properties of 6-Bromoquinoxalin-2-amine are crucial for understanding its behavior in different environments:
Chemical properties include stability under standard laboratory conditions, reactivity towards electrophiles due to the presence of the bromine atom, and potential degradation pathways under extreme conditions.
6-Bromoquinoxalin-2-amine has several applications in scientific research:
Its versatility makes it a valuable compound in both academic research and industrial applications related to drug discovery .
Quinoxaline, a bicyclic heterocycle comprising benzene fused with a pyrazine ring, has evolved into a privileged scaffold in medicinal chemistry since its first synthesis in the early 20th century. Initially studied for dye applications, its bioisosteric relationship with quinoline and acridine spurred pharmacological exploration. By the 1970s, the discovery of iodinin, a naturally occurring quinoxaline 1,4-dioxide from Chromobacterium iodinum, revealed potent antibacterial and anticancer properties, highlighting the scaffold’s biological versatility [10]. Clinical development accelerated with FDA-approved drugs like dioxidine (a quinoxaline 1,4-dioxide) for bacterial infections [10]. Recent decades have seen extensive diversification, with over 200 patents filed for quinoxaline derivatives targeting kinases, DNA topoisomerases, and growth factor receptors [6] [8]. The scaffold’s synthetic adaptability allows strategic modifications at C-2, C-3, and C-6/7 positions, enabling tailored pharmacokinetic and pharmacodynamic profiles.
The 2-aminoquinoxaline substructure serves as a critical pharmacophore due to its dual hydrogen-bonding capacity and participation in π-stacking interactions. This motif mimics purine bases, facilitating binding to biological targets such as ATP sites in kinases and DNA grooves. For example, 2-amino-substituted derivatives exhibit enhanced antiproliferative activity against solid tumors by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase—a mechanism shared with drugs like erlotinib [1] [5]. The amino group also acts as a synthetic handle for derivatization into amides, ureas, or imidazolines, expanding structure-activity relationship (SAR) studies. In antimicrobial contexts, 2-aminoquinoxaline 1,4-dioxides disrupt DNA replication in Mycobacterium tuberculosis and Plasmodium falciparum [10]. Computational studies confirm that the 2-amino group contributes to binding energy values of −6 to −9 kcal/mol in EGFR docking models, underscoring its role in target engagement [5].
Bromine introduction at C-6 of the quinoxaline ring balances electronic modulation and steric occupancy to optimize bioactivity. The heavy halogen’s inductive effect (−I) increases ring electron deficiency, enhancing hydrogen-bond acceptor strength at N-1 and N-4. This polarization improves interactions with cationic residues (e.g., Lysine in EGFR’s ATP pocket) [1] [5]. Sterically, bromine’s van der Waals radius (1.85 Å) fills hydrophobic subpockets without steric clash, as evidenced by molecular docking studies of 6-bromo-2-aminoquinoxaline derivatives showing stable binding poses [5]. Compared to chloro or fluoro analogs, bromine offers superior leaving-group potential for nucleophilic aromatic substitution, enabling further functionalization. Additionally, bromine’s role in radical stabilization under hypoxic conditions (e.g., in tumor microenvironments) augments cytotoxic effects, as seen in quinoxaline 1,4-dioxide antitumor agents [10]. Empirical data confirm that 6-bromo substitution boosts antiproliferative potency by 2–8-fold relative to unsubstituted analogs in MCF-7 and SW480 cell lines [1] [5].
Table 1: Physicochemical Properties of 6-Bromoquinoxalin-2-amine
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₈H₆BrN₃ | Confirmed by mass spectrometry [2] |
Molecular Weight | 224.06 g/mol | Calculated from formula [2] [4] |
Melting Point | 190–192 °C | Experimental determination [2] [4] |
Boiling Point | 356.1 ± 37.0 °C (Predicted) | QSPR modeling [4] |
Density | 1.744 ± 0.06 g/cm³ (Predicted) | Computational estimation [4] |
pKa | 2.80 ± 0.48 (Predicted) | Acid dissociation constant [4] |
LogP | 2.1 (Estimated) | Lipophilicity index [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7